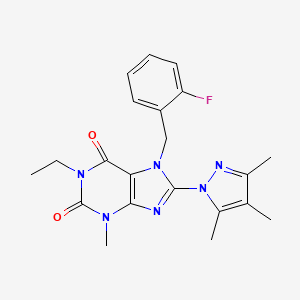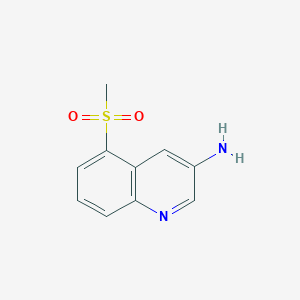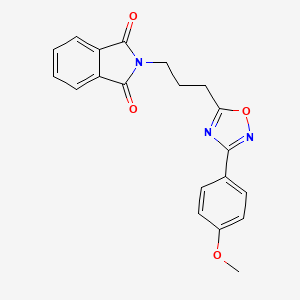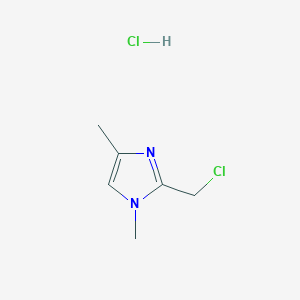![molecular formula C15H11FN4O2S B2384917 N-(3-fluorophenyl)-2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide CAS No. 898630-74-5](/img/structure/B2384917.png)
N-(3-fluorophenyl)-2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-fluorophenyl)-2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide is a chemical compound that has been studied for its potential applications in scientific research. This compound is commonly referred to as FPOSA, and it is known to have a variety of biochemical and physiological effects. In
Mécanisme D'action
The mechanism of action of FPOSA is not fully understood, but it is believed to involve the modulation of specific receptors and signaling pathways in cells. In cancer cells, FPOSA has been shown to inhibit the activity of a specific enzyme called histone deacetylase, which is involved in the regulation of gene expression. In neurobiology, FPOSA has been shown to modulate the activity of N-methyl-D-aspartate (NMDA) receptors, which are involved in synaptic plasticity and learning and memory.
Biochemical and Physiological Effects:
FPOSA has a variety of biochemical and physiological effects, depending on the specific research application. In cancer cells, FPOSA has been shown to induce cell cycle arrest and apoptosis, leading to the inhibition of cancer cell growth. In neurobiology, FPOSA has been shown to improve cognitive function and memory in animal models. In immunology, FPOSA has been shown to have anti-inflammatory effects and may be useful in the treatment of autoimmune diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using FPOSA in lab experiments is that it has been shown to be effective in a variety of research areas, including cancer research, neurobiology, and immunology. Additionally, the synthesis method for FPOSA is relatively straightforward and has been reported in a number of scientific publications. However, one limitation of using FPOSA in lab experiments is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Orientations Futures
There are a number of future directions for research on FPOSA. In cancer research, future studies could focus on the specific mechanisms by which FPOSA inhibits cancer cell growth and whether it has potential as a therapeutic agent for cancer. In neurobiology, future studies could explore the potential of FPOSA as a cognitive enhancer and its effects on specific brain regions and neurotransmitter systems. In immunology, future studies could investigate the potential of FPOSA as a treatment for autoimmune diseases and its effects on specific immune cells and signaling pathways. Overall, FPOSA has the potential to be a valuable tool for scientific research in a variety of areas.
Méthodes De Synthèse
The synthesis of FPOSA involves the reaction of 3-fluoroaniline with 2-mercaptopyridine-N-oxide in the presence of triethylamine and 1,3-dicyclohexylcarbodiimide. The resulting product is then treated with acetic anhydride to yield FPOSA. This synthesis method has been reported in a number of scientific publications and has been shown to be effective in producing high yields of FPOSA.
Applications De Recherche Scientifique
FPOSA has been studied for its potential applications in a variety of scientific research areas, including cancer research, neurobiology, and immunology. In cancer research, FPOSA has been shown to inhibit the growth of cancer cells in vitro and in vivo. In neurobiology, FPOSA has been studied for its potential to modulate glutamate receptors and improve cognitive function. In immunology, FPOSA has been shown to have anti-inflammatory effects and may be useful in the treatment of autoimmune diseases.
Propriétés
IUPAC Name |
N-(3-fluorophenyl)-2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11FN4O2S/c16-11-4-1-5-12(7-11)18-13(21)9-23-15-20-19-14(22-15)10-3-2-6-17-8-10/h1-8H,9H2,(H,18,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJZCZOZYLXNHQL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)NC(=O)CSC2=NN=C(O2)C3=CN=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11FN4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[4-[4-(5-Methyl-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2384837.png)

![(1R,5S)-3-(pyridin-4-yloxy)-N-(2-(trifluoromethyl)phenyl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2384840.png)


![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-cyclopentylpropanamide](/img/structure/B2384843.png)
![7-{4-[4-(4-chlorophenyl)piperazin-1-yl]-4-oxobutyl}-6-thioxo-6,7-dihydro[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one](/img/structure/B2384845.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-[3-(1,3-dioxolan-2-yl)piperidin-1-yl]acetamide](/img/structure/B2384847.png)


![(6-Methoxypyridin-3-yl)-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B2384852.png)

![N-(1-(1-(3-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-phenoxypropanamide](/img/structure/B2384856.png)